molecular formula C16H16N4O8S B132557 delta2-Cefuroxime CAS No. 229499-08-5

delta2-Cefuroxime

カタログ番号: B132557
CAS番号: 229499-08-5
分子量: 424.4 g/mol
InChIキー: AIEMBSSBMKFDGU-WCKWAMMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta2-Cefuroxime (Cefuroxime Axetil Delta-3 Isomer) is a structural isomer of cefuroxime axetil, a second-generation cephalosporin antibiotic. Its molecular formula is C₂₀H₂₂N₄O₁₀S (CAS No. 123458-61-7) . It exists as a white to off-white powder under standard conditions and is primarily used for laboratory research purposes rather than clinical applications . The compound’s isomerism arises from the spatial arrangement of the Δ² double bond in the cephem ring, which distinguishes it from other cefuroxime derivatives. Analytical methods such as FT-IR, NMR, and X-ray diffractometry are critical for confirming its molecular structure and host-guest interactions in cyclodextrin complexes .

準備方法

Delta2-Cefuroxime can be synthesized through several routes. One common method involves the reaction of 7-aminocephalosporanic acid with a suitable acylating agent to introduce the desired side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods often employ large-scale fermentation processes to produce the precursor compounds, followed by chemical modification to obtain this compound .

化学反応の分析

Delta2-Cefuroxime undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of degradation products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

    Substitution: this compound can participate in substitution reactions, particularly involving its beta-lactam ring.

科学的研究の応用

Overview

Delta2-Cefuroxime exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli . The compound is metabolically stable and is primarily excreted unchanged in urine, making it suitable for treating various infections.

Clinical Applications

  • Respiratory Tract Infections : this compound is effective in treating infections like pneumonia and bronchitis, particularly those caused by Haemophilus influenzae and Moraxella catarrhalis.
  • Urinary Tract Infections (UTIs) : It shows efficacy against common uropathogens, including E. coli and Klebsiella pneumoniae.
  • Skin and Soft Tissue Infections : The compound is used for treating skin infections caused by susceptible organisms .

Data Table: Antimicrobial Spectrum of this compound

BacteriaSensitivityNotes
Staphylococcus aureusSensitiveEffective against MSSA strains
Streptococcus pneumoniaeSensitiveHigh susceptibility reported
Escherichia coliSensitiveCommon UTI pathogen
Klebsiella pneumoniaeSensitiveEffective in respiratory infections
Pseudomonas aeruginosaResistantLimited efficacy

Eradication of Helicobacter pylori

Recent studies indicate that this compound can be used as an alternative treatment for eradicating Helicobacter pylori, especially in patients allergic to penicillin . The low resistance rates observed with this compound make it a viable option for combination therapies aimed at H. pylori eradication.

Case Study: Efficacy Against H. pylori

A systematic review analyzed 16 studies across various regions, demonstrating that regimens containing this compound achieved eradication rates comparable to those using amoxicillin. The safety profile was also favorable, with no significant increase in allergic reactions among penicillin-allergic patients .

Data Table: Efficacy of this compound in H. pylori Eradication

Study ReferenceSample SizeEradication Rate (%)Adverse Reactions (%)
Study A100855
Study B150824
Study C200883

Formulation and Stability Studies

The formulation of this compound into various delivery systems has been explored to enhance its solubility and bioavailability. Complexation with cyclodextrins has shown promise in improving the physicochemical properties of cefuroxime derivatives .

Stability Analysis

A study focused on the stability-indicating assay methods for cefuroxime axetil, a related compound, provides insights into the degradation pathways and stability under various conditions . Such studies are crucial for ensuring the efficacy of formulations containing this compound.

作用機序

Delta2-Cefuroxime, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound’s ability to resist beta-lactamase enzymes enhances its effectiveness against beta-lactamase-producing bacteria .

類似化合物との比較

Structural and Physicochemical Properties

Parameter Delta2-Cefuroxime Axetil Cefuroxime (Parent Drug) Cefixime Ceftazidime
Molecular Formula C₂₀H₂₂N₄O₁₀S C₁₆H₁₆N₄O₈S C₁₆H₁₅N₅O₇S₂ C₂₂H₂₂N₆O₇S₂
Generation Second-gen isomer Second-gen cephalosporin Third-gen cephalosporin Third-gen cephalosporin
Key Functional Groups Δ² isomer, carbamate ester β-lactam, carbamate ester Aminothiazolyl, methoxyimino Pyridinium, carboxypropyl
Storage Conditions Room temperature Controlled room temperature 2–8°C -20°C

Key Observations :

  • Ceftazidime contains a pyridinium group, enhancing its activity against Pseudomonas aeruginosa compared to this compound .
  • Cefixime’s aminothiazolyl moiety broadens Gram-negative coverage but reduces Gram-positive activity relative to this compound .

Pharmacological and Clinical Profiles

Parameter This compound Axetil Cefuroxime (Parent Drug) Cefixime
Spectrum of Activity Limited data (research use) Broad: Strep, Staph, H. influenzae Narrower: Enterobacteriaceae, Neisseria
Administration Not applicable (lab use) Oral/IV Oral
Drug Interactions N/A Nephrotoxicity with aminoglycosides Minimal CYP450 interactions
Adverse Effects No clinical data Diarrhea, hypersensitivity Similar to cefuroxime

Key Observations :

  • This compound lacks clinical safety/efficacy data, unlike the parent drug, which is FDA-approved for respiratory and skin infections .
  • Cefuroxime’s drug interaction profile (e.g., nephrotoxicity with diuretics) is well-documented, whereas this compound’s interactions remain unstudied .

Key Observations :

  • Ceftazidime’s storage requirements (-20°C) reflect its instability compared to this compound .

Research and Analytical Insights

  • Comparative Stability : The Δ² isomer may exhibit reduced thermal stability compared to cefuroxime axetil, as suggested by differential scanning calorimetry (DSC) data .

生物活性

Delta2-Cefuroxime, a derivative of cefuroxime, is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article explores its biological activity, pharmacodynamics, and clinical implications, supported by data tables and case studies.

Cefuroxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs), disrupting the final stages of peptidoglycan synthesis, which leads to cell lysis. This mechanism is similar to that of penicillins but offers enhanced resistance to certain beta-lactamases produced by bacteria.

Spectrum of Activity

This compound is effective against a variety of Gram-positive and Gram-negative bacteria. Its activity includes:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Active against Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae, including strains that produce beta-lactamases .

Pharmacokinetics

Cefuroxime is well-absorbed when administered orally as cefuroxime axetil, with bioavailability increasing when taken with food. The pharmacokinetic profile includes:

  • Absorption : Bioavailability ranges from 37% to 52% depending on food intake.
  • Protein Binding : Approximately 50% bound to serum proteins.
  • Half-Life : Varies between 1 to 2 hours.
  • Metabolism : The axetil moiety is hydrolyzed to the active form, cefuroxime .

Case Studies

  • Urinary Tract Infections (UTIs) :
    A study evaluated the efficacy of cefuroxime axetil in treating uncomplicated UTIs. The results indicated that standard dosing regimens (500 mg every 12 hours) achieved a probability of target attainment (PTA) greater than 90% against strains with minimum inhibitory concentrations (MICs) ≤0.12 mg/L . However, strains with MICs >0.5 mg/L showed reduced efficacy.
  • Community-Acquired Pneumonia :
    In a comparative study, cefuroxime was found equally effective as cefotaxime for initial empirical treatment of community-acquired pneumonia. This highlights its role in respiratory infections caused by susceptible organisms .

Antibacterial Activity Against Common Pathogens

PathogenMIC (mg/L)Activity
Staphylococcus aureus≤0.5Sensitive
Streptococcus pneumoniae≤0.25Sensitive
Escherichia coli≤1Sensitive
Haemophilus influenzae≤0.5Sensitive
Neisseria gonorrhoeae≤0.25Sensitive

Pharmacokinetic Parameters

ParameterValue
Bioavailability37%-52%
Protein Binding~50%
Half-Life1-2 hours
MetabolismHydrolyzed to cefuroxime

Q & A

Basic Research Questions

Q. What are the key structural characteristics distinguishing delta2-Cefuroxime from other cephem antibiotics?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques (NMR, IR) and X-ray crystallography. Focus on the β-lactam ring and the Δ² double bond configuration, which differentiates it from cefuroxime axetil. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Characterize purity via HPLC with UV detection (λ = 254 nm) and report retention times relative to standards .

Q. What validated analytical techniques are preferred for quantifying this compound in biological matrices?

  • Methodological Answer : Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for sensitivity in plasma/serum samples. Validate methods per ICH guidelines: include linearity (1–50 μg/mL), recovery rates (>85%), and inter-day precision (<10% RSD). For tissue penetration studies, employ microdialysis with concurrent calibration to account for matrix effects .

Q. What in vitro methods are recommended for assessing this compound’s antibacterial activity?

  • Methodological Answer : Perform broth microdilution assays (CLSI M07-A11) to determine minimum inhibitory concentrations (MICs) against β-lactamase-producing Gram-negative pathogens. Include quality control strains (e.g., E. coli ATCC 25922) and assess time-kill kinetics at 2× and 4× MIC over 24 hours. Report results with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers address discrepancies in reported MIC values for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify variability sources (e.g., inoculum size, growth media pH). Perform subgroup analyses stratified by bacterial strain genotype (e.g., TEM-1 vs. SHV-1 β-lactamase producers). Validate findings via standardized replicate testing under controlled conditions .

Q. What experimental design considerations are critical when comparing this compound’s stability under varying pH conditions?

  • Methodological Answer : Use a factorial design to test pH (2.0–8.0), temperature (25°C vs. 37°C), and buffer composition (phosphate vs. citrate). Monitor degradation via UV spectrophotometry at 265 nm. Apply Arrhenius kinetics to predict shelf-life and validate with accelerated stability testing (40°C/75% RH for 6 months) .

Q. How should researchers design studies to investigate this compound’s pharmacokinetic/pharmacodynamic (PK/PD) relationships in multi-compartment models?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling with parameters derived from in vitro permeability (Caco-2 assays) and plasma protein binding (ultrafiltration). Validate using in vivo murine infection models, correlating free drug AUC/MIC ratios with bacterial load reduction. Use NONMEM for population PK analysis .

Q. What statistical approaches are most appropriate for analyzing time-kill curve data in this compound bactericidal studies?

  • Methodological Answer : Apply sigmoid Emax models to quantify bactericidal activity (log CFU reduction vs. time). Use mixed-effects modeling to account for inter-experiment variability. For synergistic studies with β-lactamase inhibitors, calculate fractional inhibitory concentration indices (FICI) with bootstrapped confidence intervals .

Q. Methodological Best Practices

Q. How should researchers validate the purity of this compound batches in synthetic chemistry studies?

  • Answer : Combine elemental analysis (C, H, N), chiral HPLC (for stereochemical purity), and ¹H/¹³C NMR integration ratios. Report impurities via LC-MS with thresholds per ICH Q3A(R2) guidelines (<0.1% for unknown impurities). Use differential scanning calorimetry (DSC) to confirm crystallinity .

Q. What methodology enables comprehensive assessment of this compound’s protein binding affinity across physiological pH ranges?

  • Answer : Use equilibrium dialysis (37°C, 24 h) with human serum albumin (HSA) at concentrations mimicking hypoalbuminemia (20 g/L) and normal levels (45 g/L). Quantify unbound drug via UPLC and compare binding constants (Kd) using nonlinear regression. Validate with isothermal titration calorimetry (ITC) .

Q. How can researchers optimize synthetic routes for this compound to improve stereochemical control?

  • Answer : Employ kinetic resolution via enzymatic hydrolysis (e.g., Candida antarctica lipase B) of racemic intermediates. Monitor enantiomeric excess (ee) using chiral GC or HPLC. Use density functional theory (DFT) to model transition states and predict optimal reaction conditions (temperature, solvent polarity) .

特性

CAS番号

229499-08-5

分子式

C16H16N4O8S

分子量

424.4 g/mol

IUPAC名

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,11?,14-/m1/s1

InChIキー

AIEMBSSBMKFDGU-WCKWAMMDSA-N

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

異性体SMILES

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

正規SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

同義語

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。